![molecular formula C19H13BrN4O4S B2722318 N-allyl-6-(4-{[(2-methylphenyl)sulfonyl]amino}phenoxy)nicotinamide CAS No. 1112026-28-4](/img/structure/B2722318.png)

N-allyl-6-(4-{[(2-methylphenyl)sulfonyl]amino}phenoxy)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

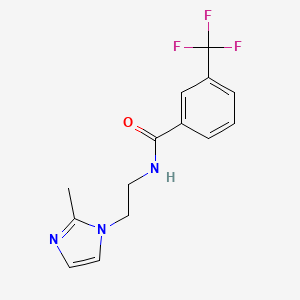

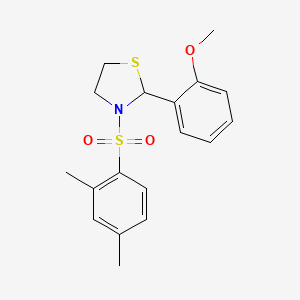

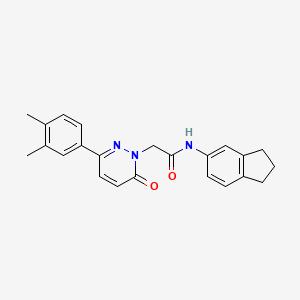

“N-allyl-6-(4-{[(2-methylphenyl)sulfonyl]amino}phenoxy)nicotinamide” is a chemical compound with the molecular formula C19H13BrN4O4S. It is a derivative of phenoxy acetamide, a class of compounds that have been investigated for their synthesis and pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound involves various functional groups, including an allyl group and a sulfonamide group . The allyl group is a substituent with the structural formula −CH2−HC=CH2 . The sulfonamide functional group is an organosulfur group with the structure R−S(=O)2−NR2 .Aplicaciones Científicas De Investigación

Molecular Mechanisms and Cellular Processes

Nicotinamide and its analogs have been studied for their roles in various cellular processes, including DNA repair, energy metabolism, and enzymatic reactions. For instance, nicotinamide has been shown to stimulate DNA repair in human lymphocytes, highlighting its potential utility in understanding cellular repair mechanisms and possibly contributing to cancer research (Berger et al., 1980). Furthermore, nicotinamide phosphoribosyltransferase (NAMPT) plays a critical role in converting nicotinamide to nicotinamide adenine dinucleotide (NAD+), essential for cellular metabolism, which can be pivotal in studying metabolic disorders and aging (Tolstikov et al., 2014).

Enzyme Inhibition and Activation

The study of nicotinamide derivatives extends to their influence on enzyme activity. For example, the inhibition of nicotinamide N-methyltransferase (NNMT), which catalyzes the N-methylation of nicotinamide, affects cellular methylation potential and has implications for cancer and metabolic diseases (Ulanovskaya et al., 2013). Such insights could guide the development of novel therapeutic strategies targeting NNMT for treating various conditions.

Neuroprotection and Neurodegenerative Diseases

Compounds structurally related to nicotinamide have been explored for their neuroprotective properties. For instance, YM-244769, a derivative that inhibits the Na+/Ca2+ exchange in neuronal cells, demonstrates protective effects against hypoxia/reoxygenation-induced cell damage, suggesting potential applications in neurodegenerative disease research and therapy (Iwamoto & Kita, 2006).

Direcciones Futuras

Phenoxy acetamide and its derivatives have been the focus of recent investigations due to their potential therapeutic applications . This suggests that “N-allyl-6-(4-{[(2-methylphenyl)sulfonyl]amino}phenoxy)nicotinamide” and similar compounds could be of interest in future research and development efforts in medicinal chemistry.

Propiedades

IUPAC Name |

6-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN4O4S/c1-24-18(25)12-6-14-15(27-9-26-14)7-13(12)21-19(24)29-8-16-22-17(23-28-16)10-3-2-4-11(20)5-10/h2-7H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTAVWRXSVILTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)Br)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]propanamide](/img/structure/B2722240.png)

![3-[(2-fluorophenyl)methyl]-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2722249.png)

![4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone](/img/structure/B2722255.png)